molecular formula C21H19F3N2O6 B555178 L-Tyrosine 7-amido-4-methylcoumarin CAS No. 94099-57-7

L-Tyrosine 7-amido-4-methylcoumarin

Cat. No. B555178
CAS RN: 94099-57-7
M. Wt: 338.4 g/mol
InChI Key: BQLMBPHHKCMKQE-NTISSMGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Tyrosine 7-amido-4-methylcoumarin is used as an AMC fluorogenic substrate . It is used in various aminopeptidase assays .


Molecular Structure Analysis

The molecular formula of L-Tyrosine 7-amido-4-methylcoumarin is C19H18N2O4 . Its molecular weight is 338.36 . The SMILES string representation is CC1=CC(=O)Oc2cc(NC(=O)C@@HCc3ccc(O)cc3)ccc12 .


Chemical Reactions Analysis

L-Tyrosine 7-amido-4-methylcoumarin is used as a substrate in various aminopeptidase assays . After protease hydrolysis, it releases a strongly fluorescent AMC group, which can be easily detected .


Physical And Chemical Properties Analysis

L-Tyrosine 7-amido-4-methylcoumarin is a powder that is soluble in 80% acetic acid at a concentration of 50 mg/mL, producing a clear to slightly hazy, faintly yellow solution . It should be stored at -20°C .

Scientific Research Applications

“L-Tyrosine 7-amido-4-methylcoumarin” is a chemical compound with the empirical formula C19H18N2O4 . It is often used as a substrate in various aminopeptidase assays .

One specific application of this compound is in the field of medical microbiology. A novel aminopeptidase was purified from a cytosoluble 100,000 g extract of Candida albicans based on its ability to cleave L-arginine 7-amino-4-methylcoumarin .

Another application is in the field of biochemistry, where it is used as a fluorescence reference standard for AMC-based enzyme substrates, including AMC-based caspase substrates . The fluorescence spectra of AMC is not subject to variability due to pH-dependent protonation/deprotonation when assayed near or above physiological pH .

  • Protease Substrate

    • In the field of biochemistry, “L-Tyrosine 7-amido-4-methylcoumarin” is used as a substrate in various aminopeptidase assays . Aminopeptidases are enzymes that catalyze the cleavage of amino acids from the amino terminus of proteins or peptides. They are used in a wide range of scientific research, including the study of protein function and the development of new drugs .
    • The compound is also used as a fluorogenic substrate for the detection of proteolytic enzyme activity . Proteolytic enzymes, also known as proteases, are enzymes that break down proteins into their constituent amino acids. The fluorescence of the compound increases when it is cleaved by a protease, allowing researchers to measure the activity of the enzyme .
  • Ubiquitin Hydrolase Substrate

    • “L-Tyrosine 7-amido-4-methylcoumarin” is also used as a fluorogenic substrate for ubiquitin hydrolases . Ubiquitin hydrolases are enzymes that remove ubiquitin, a small regulatory protein, from other proteins. This process, known as deubiquitination, plays a crucial role in many cellular processes, including protein degradation, cell cycle regulation, and DNA repair .
    • The compound is derivatized at the C-terminus of ubiquitin with 7-amido-4-methylcoumarin (AMC). When the compound is cleaved by a ubiquitin hydrolase, such as USP2 or UCHL3, AMC is released and its fluorescence increases. This change in fluorescence can be measured using specific wavelengths, allowing researchers to quantify the activity of the enzyme .
  • Hydrolase Assays

    • In the field of enzymology, “L-Tyrosine 7-amido-4-methylcoumarin” is used in hydrolase assays . Hydrolases are enzymes that catalyze the hydrolysis of various bonds. They are used in a wide range of scientific research, including the study of enzyme function and the development of new drugs .
    • The compound is used as a substrate for various aminopeptidases . When the compound is cleaved by a hydrolase, its fluorescence increases, allowing researchers to measure the activity of the enzyme .
  • Fluorogenic Substrate

    • “L-Tyrosine 7-amido-4-methylcoumarin” is used as a fluorogenic substrate . Fluorogenic substrates are compounds that release a fluorescent product when they are cleaved by an enzyme. They are used in a variety of scientific research applications, including the study of enzyme kinetics and the development of new drugs .
  • Proteolytic Enzyme Activity Detection

    • The compound is used to prepare fluorogenic 7-amido-4-methylcoumarin (AMC) based substrates for the detection of proteolytic enzyme activity . Proteolytic enzymes, also known as proteases, are enzymes that break down proteins into their constituent amino acids. The fluorescence of the compound increases when it is cleaved by a protease, allowing researchers to measure the activity of the enzyme .
  • Ubiquitin Hydrolase Substrate

    • “L-Tyrosine 7-amido-4-methylcoumarin” is also used as a fluorogenic substrate for ubiquitin hydrolases . Ubiquitin hydrolases are enzymes that remove ubiquitin, a small regulatory protein, from other proteins. This process, known as deubiquitination, plays a crucial role in many cellular processes, including protein degradation, cell cycle regulation, and DNA repair .
    • The compound is derivatized at the C-terminus of ubiquitin with 7-amido-4-methylcoumarin (AMC). When the compound is cleaved by a ubiquitin hydrolase, such as USP2 or UCHL3, AMC is released and its fluorescence increases. This change in fluorescence can be measured using specific wavelengths, allowing researchers to quantify the activity of the enzyme .

Safety And Hazards

The safety data sheet for L-Tyrosine 7-amido-4-methylcoumarin suggests avoiding breathing dust and ensuring adequate ventilation . It is not classified as hazardous .

properties

IUPAC Name

(2S)-2-amino-3-(4-hydroxyphenyl)-N-(4-methyl-2-oxochromen-7-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-11-8-18(23)25-17-10-13(4-7-15(11)17)21-19(24)16(20)9-12-2-5-14(22)6-3-12/h2-8,10,16,22H,9,20H2,1H3,(H,21,24)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGJYQDVMUOJLU-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428633
Record name L-Tyrosine 7-amido-4-methylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Tyrosine 7-amido-4-methylcoumarin

CAS RN

94099-57-7
Record name L-Tyrosine 7-amido-4-methylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
J Negrel, F Javelle - Phytochemistry, 2001 - Elsevier
… l-Tyrosine 7-amido-4-methylcoumarin, a fluorogenic substrate for tyrosine aminopeptidases, the structure of which is close to that of l-tyrosine β-naphthylamide, was also a powerful …
Number of citations: 12 www.sciencedirect.com
R Rahmani, M Debouba, SS Aydi, S Aydi… - Chemistry & …, 2023 - Wiley Online Library
… HPLC-DAD analysis showed that distinctly the gallic acid and L-tyrosine 7-amido-4-methylcoumarin were the main compounds for L. pruinosum and L. tunetanum, respectively. …
Number of citations: 3 onlinelibrary.wiley.com
RP Guttmann, GVW Johnson - Journal of Biological Chemistry, 1998 - ASBMB
… Calpain-mediated proteolysis of the membrane-permeable fluorescent substrateN-succinyl-l-leucyl-l-leucyl-l-valyl-l-tyrosine-7-amido-4-methylcoumarin, as well as the endogenous …
Number of citations: 111 www.jbc.org
H Xie, GVW Johnson - Journal of neurochemistry, 1997 - Wiley Online Library
… , as revealed by monitoring the hydrolysis of the membrane-permeable calpain-selective fluorescence probe N-succinyl-L-leucyl-L-leucyl-L-valyl-L-tyrosine-7amido-4-methylcoumarin. …
Number of citations: 46 onlinelibrary.wiley.com
RP Guttmann, JS Elce, PD Bell, JC Isbell… - Journal of Biological …, 1997 - ASBMB
… Calpain I activity was measured using the fluorescent peptide N-succinyl-L-leucyl-L-leucyl-L-valyl-L-tyrosine-7-amido-4-methylcoumarin or the microtubule-associated protein tau as …
Number of citations: 121 www.jbc.org
T Hirsch, B Dallaporta, N Zamzami… - The Journal of …, 1998 - journals.aai.org
… -fluoromethylketone does not prevent the activation of proteasomes, as determined with the fluorogenic substrate N-succinyl-l-leucyl-l-leucyl-l-valyl-l-tyrosine-7-amido-4-methylcoumarin…
Number of citations: 110 journals.aai.org
B Dallaporta, M De Pablo, C Maisse… - Cell Death & …, 2000 - nature.com
… agents caused an increase in proteasome activity, as determined by means of the fluorescent substrate N-succinyl-L-leucyl-L-leucyl-L-valyl-L-tyrosine-7-amido-4-methylcoumarin 21 (…
Number of citations: 67 www.nature.com
EW Jones - Methods in enzymology, 1991 - Elsevier
… A will catalyze cleavage at the Leu-Val bond of the octapeptide N-succinyl-L-arginyl-L-prolyl-L-phenylalanyl-|.-histidyl-L-leucyl-L-leucyl-L-valyl-L-tyrosine-7-amido-4-methylcoumarin. A~…
Number of citations: 531 www.sciencedirect.com
EW Jones - Methods in enzymology, 2002 - Elsevier
… A will catalyze cleavage at the Leu-Val bond of the octapeptide N-succinyl-L-arginyl-L- prolyl-L-phenylalanyl-L-histidyl-L-leucyl-L-leucyl-Lvalyl-L- tyrosine-7-amido-4-methylcoumarin. …
Number of citations: 89 www.sciencedirect.com
L Cruz-Chamorro, MA Puertollano, E Puertollano… - Peptides, 2006 - Elsevier
… chymotrypsin-like activity was determined by following the cleavage of the cell-permeable fluorogenic substrate N-succinyl-l-leucyl-l-leucyl-l-valyl-l-tyrosine-7-amido-4-methylcoumarin (…
Number of citations: 91 www.sciencedirect.com

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